1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole
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Overview
Description
1-(4-(Difluoromethoxy)phenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole is a synthetic organic compound characterized by its complex structure, which includes difluoromethoxy, ethylthio, and nitrophenyl groups attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Ring: Starting with a suitable precursor such as a substituted benzaldehyde, the imidazole ring can be formed through a condensation reaction with an amine and a source of nitrogen, such as ammonium acetate.
Introduction of the Difluoromethoxy Group: This step often involves the use of difluoromethyl ether or a related reagent under controlled conditions to introduce the difluoromethoxy group onto the aromatic ring.
Ethylthio Substitution: The ethylthio group can be introduced via a nucleophilic substitution reaction, using an ethylthiol reagent.
Nitration: The nitro group is typically introduced through a nitration reaction, using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Difluoromethoxy)phenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly due to the presence of the imidazole ring, which is a common pharmacophore in many drugs.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: The compound’s unique structural features may make it useful in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The difluoromethoxy and nitrophenyl groups could play a role in binding affinity and specificity, while the imidazole ring might be involved in catalytic activity or electron transfer processes.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(4-(Trifluoromethoxy)phenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole: Contains a trifluoromethoxy group, which may alter its chemical properties and reactivity.
1-(4-(Difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole: Similar structure but with a methylthio group instead of an ethylthio group.
Uniqueness: The presence of the difluoromethoxy group in 1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole imparts unique electronic and steric properties, potentially enhancing its reactivity and interaction with biological targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2-ethylsulfanyl-5-(3-nitrophenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O3S/c1-2-27-18-21-11-16(12-4-3-5-14(10-12)23(24)25)22(18)13-6-8-15(9-7-13)26-17(19)20/h3-11,17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTGFCUNVRKDJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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